molecular formula C24H29N3O2S B12177332 2'-cyclopentyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12177332
M. Wt: 423.6 g/mol
InChI Key: DGRSBDWODGSFBY-UHFFFAOYSA-N
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Description

2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the spirocyclic structure, and the isoquinoline moiety. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under basic conditions.

    Construction of the Spirocyclic Structure: This step often involves cyclization reactions that form the spiro linkage between the cyclohexane and isoquinoline rings.

    Final Coupling: The final step usually involves coupling the thiazole and spirocyclic intermediates under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific functional groups, such as the thiazole ring or the isoquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the spirocyclic junction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide depends on its interaction with molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: shares structural similarities with other spirocyclic compounds and thiazole derivatives.

    Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Spirocyclic Compounds: These compounds are often studied for their unique three-dimensional structures and potential as drug candidates.

Uniqueness

The uniqueness of 2’-cyclopentyl-N-(4-methylthiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of multiple rings and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

2-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O2S/c1-16-15-30-23(25-16)26-21(28)20-18-11-5-6-12-19(18)22(29)27(17-9-3-4-10-17)24(20)13-7-2-8-14-24/h5-6,11-12,15,17,20H,2-4,7-10,13-14H2,1H3,(H,25,26,28)

InChI Key

DGRSBDWODGSFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5CCCC5

Origin of Product

United States

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